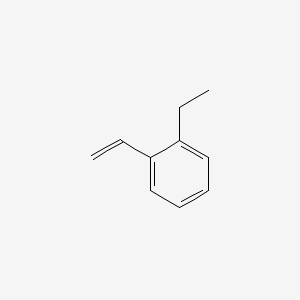

2-Ethylstyrene

Description

Scholarly Context and Significance of 2-Ethylstyrene within Styrenic Monomer Chemistry

Within the broader field of styrenic monomer chemistry, 2-ethylstyrene holds significance due to the unique properties it imparts to polymers. Its incorporation into polymer chains can influence thermal stability, mechanical strength, and chemical resistance. ontosight.ai Research has explored its use in creating copolymers with other monomers, such as divinylbenzene (B73037), to produce materials with enhanced structural characteristics. acs.orgresearchgate.net The resulting polymers find use in a range of applications, including adhesives, sealants, coatings, and elastomers. ontosight.ai

The study of 2-ethylstyrene and its isomers, such as 3-ethylstyrene (B1682637) and 4-ethylstyrene, contributes to a deeper understanding of structure-property relationships in polymers. For instance, the position of the ethyl group on the styrene (B11656) ring can affect the reactivity of the monomer and the properties of the resulting polymer. This area of research is crucial for the rational design of new materials with tailored functionalities.

Evolution of Research Paradigms for 2-Ethylstyrene and its Derivatives

Early research involving ethylstyrenes often focused on fundamental polymerization techniques and the characterization of the resulting homopolymers and copolymers. acs.org More recent research has shifted towards more advanced applications and sophisticated synthesis methods. For example, studies have investigated the use of 2-ethylstyrene in the development of polymer-supported catalysts and specialized microparticles with controlled porosity. acs.orgresearchgate.net

The evolution of analytical techniques has also played a significant role in advancing the understanding of 2-ethylstyrene chemistry. Modern methods allow for detailed characterization of polymer microstructures and the kinetics of polymerization reactions, providing insights that were previously unattainable. acs.org Furthermore, there is growing interest in the synthesis of functionalized 2-ethylstyrene derivatives to create polymers with specific chemical or biological activities.

Interdisciplinary Research Landscape Involving 2-Ethylstyrene

The applications of 2-ethylstyrene and its polymers extend across multiple scientific disciplines. In materials science, it is a key component in the development of advanced polymers with specific thermal and mechanical properties. ontosight.aievitachem.com These materials are utilized in a variety of industries, from automotive to electronics.

In the field of catalysis, polymers derived from 2-ethylstyrene have been employed as supports for catalysts, offering advantages in terms of stability and recyclability. acs.org The interdisciplinary nature of this research is highlighted by the need for collaboration between polymer chemists, materials scientists, and chemical engineers to design and optimize these catalytic systems. Furthermore, the use of 2-ethylstyrene in creating porous polymer matrices has applications in separation science and as a medium for studying chemical reactions in confined environments. evitachem.com

Interactive Data Table: Properties of Ethylstyrene Isomers

| Property | 2-Ethylstyrene | 3-Ethylstyrene | 4-Ethylstyrene |

| Boiling Point | 187°C stenutz.eu | ~165°C ontosight.ai | Not specified |

| Melting Point | -76°C stenutz.eu | Not specified | Not specified |

| Density (at 20°C) | ~0.912 g/mL stenutz.eu | Slightly less than water ontosight.ai | Not specified |

| Molecular Formula | C10H12 ontosight.ai | C9H10 ontosight.ai | C10H12 evitachem.com |

| Primary Use | Polymer production ontosight.ai | Monomer in polymer synthesis ontosight.ai | Monomer in specialty polymers evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9-7-5-6-8-10(9)4-2/h3,5-8H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPNYMSKBPZSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891150 | |

| Record name | 1-Ethyl-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, ethenylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7564-63-8, 28106-30-1 | |

| Record name | o-Ethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7564-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylstyrene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028106301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4QLH2ZN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Polymerization and Copolymerization Science of 2 Ethylstyrene

Homopolymerization Mechanisms of 2-Ethylstyrene

Homopolymerization refers to the process where molecules of a single type of monomer, in this case, 2-Ethylstyrene, join together to form a polymer. The following subsections explore the different ways this can be initiated and propagated.

Free Radical Polymerization Kinetics and Pathway Analysis

Free radical polymerization is a chain reaction involving free radicals. The kinetics of this process for styrene (B11656) and its derivatives are well-documented. researchgate.netannualreviews.org The process consists of three main stages: initiation, propagation, and termination. acs.org

Propagation: In this step, the initiated monomer radical adds to another monomer molecule, and this process repeats, leading to chain growth. The propagation rate constant (k_p_) is a key parameter, and for structurally similar monomers like various acrylates, these values are often nearly identical. rsc.org

Termination: The growth of polymer chains is halted through two primary mechanisms: combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another. rsc.org For polystyrene, termination primarily occurs by combination at temperatures of 25°C and 60°C. annualreviews.org

Cationic Polymerization Studies: Initiation and Propagation Mechanisms

Cationic polymerization is initiated by an electrophile and proceeds with a carbocation as the propagating species. nii.ac.jpresearchgate.net This method is particularly suited for monomers with electron-donating groups that can stabilize the positive charge. nii.ac.jp The process involves initiation, propagation, and termination steps. researchgate.net

Quantum Chemical Investigations of Initiation Steps

Quantum-chemical studies provide detailed insights into the reaction mechanisms at a molecular level. For p-ethylstyrene, a close structural analog of 2-Ethylstyrene, ab initio quantum chemical methods have been used to investigate the initiation mechanism with a boron fluoride-water (BF₃·H₂O) complex catalyst. fluorine1.ru These studies have shown that the reaction has a barrier character and is exothermic. fluorine1.ru The energy barrier for the attack of the initiating particle on the α-carbon atom of the isoolefin was calculated to be 262 kJ/mol, with a reaction thermal effect of 39 kJ/mol. fluorine1.ru Such computational investigations are crucial for understanding and controlling the initiation stage of polymerization. fluorine1.ruosti.gov

Influence of Catalytic Systems (e.g., Boron Fluoride-Water Complexes, Stannic Chloride)

The choice of catalyst system significantly impacts the course of cationic polymerization.

Boron Fluoride-Water Complexes (BF₃·H₂O): These are classic catalysts for the cationic polymerization of olefins. fluorine1.ru The complex forms a proton that initiates the polymerization by attacking the monomer. youtube.com

Lewis Acids (e.g., Stannic Chloride, Aluminum Chloride): Lewis acids like AlCl₃, BF₃, TiCl₄, and SnCl₄ are frequently used to initiate cationic polymerization. researchgate.net They typically require a co-catalyst, such as water, to form the initiating species. youtube.com Studies on the polymerization of C9 fractions using Al³⁺-loaded styrenic cation exchange resins have demonstrated the effectiveness of solid acid catalysts, which can simplify catalyst removal from the product. asianpubs.org The catalytic activity and the resulting polymer properties are sensitive to reaction conditions like temperature and catalyst concentration. asianpubs.orgscielo.br

The propagation step involves the successive addition of monomer molecules to the growing carbocationic chain end. youtube.com The stability of the carbocation and the nature of the counter-ion play a crucial role in the kinetics and the "living" character of the polymerization. nii.ac.jp

Anionic Polymerization Methodologies

Anionic polymerization is initiated by a nucleophile and proceeds with a carbanion as the propagating species. This method is known for its ability to produce polymers with well-defined structures, narrow molecular weight distributions, and complex architectures, often referred to as "living" polymerization. researchgate.netbuffalo.edu

The process is highly selective, and suitable monomers typically possess electron-withdrawing groups. nii.ac.jp However, monomers like styrenes and dienes are also classic substrates for anionic polymerization. researchgate.net

Key aspects of anionic polymerization include:

Initiators: Organoalkali metal compounds, such as butyllithium, are common initiators. google.comnist.gov

Living Nature: Under appropriate conditions, termination reactions are absent, allowing for the synthesis of block copolymers by sequential monomer addition. researchgate.netacs.org

Reaction Conditions: The polymerization is sensitive to impurities and is typically conducted in solvents like hydrocarbons or ethers. nist.gov The temperature is also a critical parameter, with a typical range of 20 to 110 °C. google.com

The development of protective group strategies has expanded the range of functionalized styrene derivatives that can undergo living anionic polymerization. researchgate.net

Thermal Self-Initiated Polymerization: Theoretical and Experimental Insights

Styrene and its derivatives can undergo polymerization simply by heating, without the need for an external initiator. This process is known as thermal self-initiated polymerization. rsc.orgsandiego.edu

Mechanism: The most widely accepted mechanism is the Mayo mechanism, which involves the formation of a Diels-Alder dimer of styrene (AH). sandiego.eduresearchgate.net This dimer then reacts with a third styrene molecule to generate monoradicals that initiate the polymerization. acs.orgsandiego.edu An alternative, the Flory mechanism, proposes the formation of a diradical from two styrene molecules. sandiego.edu Computational studies using density functional theory have explored these pathways, suggesting the Diels-Alder dimer (AH) is a key intermediate. researchgate.net

Kinetics: The rate of thermal polymerization is highly temperature-dependent. For styrene, a 50% monomer conversion takes 400 days at 29°C but only 4 hours at 127°C. rsc.org The self-initiated process generally leads to high molecular weight polymers. sandiego.edu

Experimental evidence strongly supports the involvement of the AH dimer, though the precise mechanism of its formation and subsequent reactions to initiate polymerization remains a subject of detailed investigation. sandiego.edu

Controlled Polymerization Techniques (e.g., Nitroxide-Mediated Polymerization)

Controlled polymerization techniques, often referred to as living radical polymerization, offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. scielo.br One of the prominent methods in this category is Nitroxide-Mediated Polymerization (NMP). NMP utilizes a reversible capping mechanism where a stable nitroxide radical reversibly terminates the growing polymer chain. scielo.brpublish.csiro.au This process establishes a dynamic equilibrium between active propagating radical species and dormant alkoxyamine-capped chains. mdpi.com

The fundamental mechanism of NMP involves the thermal homolysis of an alkoxyamine initiator, which generates an alkyl radical (the initiating species) and a stable nitroxide radical. mdpi.com The alkyl radical initiates polymerization by adding to a monomer. The growing polymer chain radical can then be reversibly deactivated by coupling with the nitroxide radical. mdpi.com This reversible cleavage of the C–ON bond minimizes irreversible termination reactions that are common in conventional free radical polymerization, allowing for controlled chain growth. scielo.brmdpi.com

Initially, NMP was most effective for styrenic monomers using first-generation nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). publish.csiro.auaimspress.com The development of new nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has broadened the range of monomers that can be successfully polymerized, including acrylates and acrylamides. acs.org These advanced systems allow for the synthesis of polymers with low polydispersity and well-defined end groups. acs.org The controlled nature of NMP makes it a suitable technique for producing homopolymers of substituted styrenes, like 2-ethylstyrene, and for creating more complex structures such as block and graft copolymers. scielo.braimspress.com

Copolymerization of 2-Ethylstyrene with Diverse Comonomers

The incorporation of 2-ethylstyrene into copolymers allows for the modification of polymer properties. Controlled radical copolymerization techniques are particularly valuable for synthesizing copolymers with predictable compositions and architectures.

Controlled Radical Copolymerization Systems (e.g., Atom Transfer Radical Polymerization with Acrylates)

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization method used to synthesize a wide variety of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu The mechanism is based on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex (e.g., a copper complex with a nitrogen-based ligand), which generates radicals. cmu.edusigmaaldrich.com This equilibrium keeps the concentration of active radicals low, suppressing termination reactions. sciencenet.cn

ATRP is highly effective for the copolymerization of styrenic monomers and acrylates. nih.govfrontiersin.orgresearchgate.net For instance, the copolymerization of styrene and 2-ethylhexyl acrylate (B77674) has been successfully achieved using a copper bromide (CuBr) catalyst with N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) as the ligand. nih.govfrontiersin.orgfrontiersin.org This system demonstrates the hallmarks of a controlled process, including linear kinetics and a linear evolution of molecular weight with monomer conversion. nih.govfrontiersin.org Given its effectiveness with substituted styrenes and acrylates, ATRP is a suitable and established method for the controlled radical copolymerization of 2-ethylstyrene with various acrylate comonomers. google.com

Reactivity Ratio Determinations (e.g., Finemann-Ross, Kelen-Tudos Methods)

Reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition and microstructure of the resulting copolymer. Several methods are employed to determine reactivity ratios from experimental data, with the Finemann-Ross (F-R) and Kelen-Tudos (K-T) methods being widely used linearization techniques. nih.govscielo.orgvot.pl

These methods use data on the molar ratio of monomers in the initial feed and the resulting copolymer composition at low conversion (<10%). scielo.org For the copolymerization of styrene (M₁) with 2-ethylhexyl acrylate (M₂) via ATRP, the reactivity ratios have been determined using these methods. nih.govfrontiersin.org

The results indicate that the styrene-ended radical prefers to add another styrene monomer over an acrylate monomer (r₁ > 1), while the acrylate-ended radical also shows a preference for adding a styrene monomer (r₂ < 1). nih.gov This suggests the formation of a random copolymer with a tendency to incorporate more styrene units. nih.gov The Kelen-Tudos method is often considered more reliable as it gives equal weight to all experimental data points. nih.gov

| Method | r₁ (Styrene) | r₂ (2-Ethylhexyl Acrylate) |

|---|---|---|

| Finemann-Ross (F-R) | 1.24 | 0.71 |

| Inverted Finemann-Ross (IFR) | 1.34 | 0.76 |

| Kelen-Tudos (K-T) | 1.30 | 0.73 |

Kinetic Parameters and Chain Growth Analysis

The kinetics of controlled radical copolymerizations like ATRP provide strong evidence for a "living" process. A key characteristic is a first-order kinetic behavior with respect to monomer consumption, which is demonstrated by a linear relationship when plotting the natural logarithm of the inverse of the monomer conversion fraction (ln(1/(1-X))) against time. nih.govfrontiersin.orgresearchgate.net

Another critical indicator of a controlled polymerization is the linear increase of the number-average molecular weight (Mn) with increasing monomer conversion. nih.govfrontiersin.org This shows that all polymer chains are initiated simultaneously and grow at a similar rate. Concurrently, the dispersity (Đ or Mw/Mn), which measures the breadth of the molecular weight distribution, should remain low (typically below 1.5) throughout the polymerization. nih.govfrontiersin.org

In the ATRP copolymerization of styrene and 2-ethylhexyl acrylate, these conditions are met, confirming the controlled nature of the reaction. nih.govfrontiersin.orgfrontiersin.org Gel permeation chromatography (GPC) is used to monitor the evolution of Mn and Đ with conversion. nih.gov The rate of polymerization in such systems is influenced by factors such as the choice of catalyst, ligand, initiator, temperature, and the relative reactivity of the comonomers. cmu.edunih.gov

| Kinetic Parameter | Observation | Significance |

|---|---|---|

| ln(1/(1-X)) vs. Time | Linear plot | Indicates a constant concentration of active radicals and first-order kinetics. |

| Mn vs. Conversion | Linear increase | Confirms controlled chain growth where Mn is determined by the monomer-to-initiator ratio. |

| Dispersity (Đ) | Low values (e.g., 1.1–1.5) | Shows a narrow molecular weight distribution, a hallmark of a living polymerization. |

Ionic Copolymerization with Ethylene (B1197577) and Substituted Styrenes

Ionic copolymerization, which can be either anionic or cationic, is another powerful method for synthesizing copolymers. The choice of mechanism depends on the electronic nature of the monomers. Styrenic monomers, including substituted styrenes, are versatile and can often be polymerized by either cationic or anionic routes. researchgate.netnih.gov

Cationic copolymerization is suitable for monomers with electron-donating groups. For instance, the copolymerization of 2-chloroethyl vinyl ether with substituted styrenes like p-methylstyrene and α-methylstyrene has been studied using Lewis acid catalysts. researchgate.net The combination of living cationic polymerization with other techniques can produce novel block copolymers. nih.gov

Anionic copolymerization is effective for monomers with electron-withdrawing groups, but it is also famously used for styrene and its derivatives using initiators like alkyllithiums. cmu.edu The anionic copolymerization of various p-substituted styrenes has been investigated, showing that the reactivity is strongly influenced by the substituent. researchgate.net

The copolymerization of ethylene with styrene can be achieved using specific organometallic catalysts, such as half-titanocene complexes, to produce copolymers with varying levels of styrene incorporation. researchgate.net The catalyst structure plays a crucial role in determining both the catalytic activity and the degree of comonomer incorporation. researchgate.net These ionic methods provide pathways to synthesize copolymers of 2-ethylstyrene with monomers like ethylene or other styrenics, which may not be as readily accessible through radical methods.

Synthesis of Block and Graft Copolymers Incorporating 2-Ethylstyrene Moieties

Block and graft copolymers are advanced materials that combine the properties of different polymer segments within a single molecule. Controlled/"living" polymerization techniques are the most effective methods for synthesizing these complex architectures with well-defined structures. uq.edu.auscribd.comnih.gov

Block Copolymers are linear polymers consisting of two or more distinct polymer segments (blocks). A common strategy for their synthesis is the sequential addition of monomers. nih.gov For example, a living poly(2-ethylstyrene) chain could be synthesized first using a technique like ATRP or NMP. Once the 2-ethylstyrene monomer is consumed, a second monomer (e.g., an acrylate) is added to the reactor, which then polymerizes from the active end of the first block, forming a diblock copolymer. researchgate.net Another approach involves using a bifunctional initiator to grow two chains simultaneously, or using a macroinitiator, which is a polymer chain with an active initiating site at its end. nih.govresearchgate.net

Graft Copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. There are three main strategies for their synthesis:

"Grafting from": Initiating sites are created along a polymer backbone. A second monomer is then polymerized from these sites, growing the grafts away from the main chain. scielo.brresearchgate.netresearchgate.net For example, a polyethylene (B3416737) backbone can be functionalized with initiator groups for ATRP, from which polystyrene or poly(methyl methacrylate) chains can be grown. sciencenet.cn

"Grafting onto": A backbone polymer with reactive functional groups is reacted with pre-made, end-functionalized polymer chains (the grafts). researchgate.net

Macromonomer Method: A monomer that already has a polymer chain attached to it (a macromonomer) is copolymerized with another monomer to form the backbone. scribd.com

These established methodologies can be directly applied to create block and graft copolymers containing 2-ethylstyrene segments, enabling the design of novel materials with tailored properties.

Information regarding the copolymerization of 2-Ethylstyrene is not available in the searched scientific literature.

Following a comprehensive search of scientific databases and literature, detailed research findings, including data on the influence of comonomer structure on copolymer composition and architecture for 2-ethylstyrene, could not be located. The generation of a scientifically accurate article on this specific topic, complete with the requisite data tables and in-depth analysis, is therefore not possible at this time.

To fulfill the request for a thorough and authoritative article on the "," specifically focusing on "Influence of Comonomer Structure on Copolymer Composition and Architecture," it would be necessary to have access to experimental data from studies that have copolymerized 2-ethylstyrene with a variety of other monomers.

This required data would include:

Monomer Reactivity Ratios: These are crucial parameters (denoted as r₁ and r₂) that quantify the relative tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus adding the comonomer. For example, in the copolymerization of 2-ethylstyrene (M₁) with a comonomer (M₂), the reactivity ratios would be essential to predict the resulting copolymer's composition. frontiersin.orgnih.gov

Copolymer Composition Analysis: Detailed studies, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are needed to determine the actual composition of the copolymer chain at different initial monomer feed ratios. frontiersin.orgresearchgate.net This data is fundamental to understanding how the structure of the comonomer influences its incorporation into the polymer backbone alongside 2-ethylstyrene.

Studies on Copolymer Architecture: Information on how the comonomer affects the sequence distribution (e.g., random, alternating, blocky) and other architectural features of the resulting copolymer is vital. nist.gov

The conducted searches yielded extensive information on the copolymerization of the closely related, but structurally distinct, monomer styrene . frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netjlu.edu.cn Data is also available for other styrene derivatives such as α-methylstyrene and p-ethylstyrene. google.comresearchgate.net However, the presence of an ethyl group on the ortho (2-position) of the styrene ring in 2-ethylstyrene is expected to introduce unique steric and electronic effects. These effects would significantly alter its reactivity and copolymerization behavior compared to unsubstituted styrene or its other isomers. Therefore, substituting data from other monomers would not be scientifically accurate or appropriate for an article focused solely on 2-ethylstyrene.

Without published research specifically investigating the copolymerization of 2-ethylstyrene, any attempt to generate the requested article section would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Advanced Characterization and Spectroscopic Analysis of 2 Ethylstyrene Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of polymers. rsc.orgkarger.comresearchgate.net It provides unparalleled insight into copolymer composition, sequence distribution, and stereoregularity. karger.comiupac.org

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the composition of copolymers and confirming their structure. vot.plfrontiersin.org By integrating the signals corresponding to specific protons of each monomer unit, the molar ratio of the comonomers in the polymer chain can be accurately calculated. frontiersin.orgresearchgate.net For instance, in copolymers of 2-Ethylstyrene with other vinyl monomers, the relative areas of the aromatic protons of the 2-Ethylstyrene unit and the characteristic protons of the comonomer are used to determine the copolymer composition. frontiersin.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to assign the complex and often overlapping proton signals in a polymer's spectrum, further confirming the structural connectivity. researchgate.net

Table 1: Representative ¹H NMR Data for Copolymer Composition Analysis

| Copolymer System | Characteristic Protons (2-Ethylstyrene) | Chemical Shift (ppm) | Characteristic Protons (Comonomer) | Chemical Shift (ppm) |

| Poly(2-Ethylstyrene-co-styrene) | Aromatic protons | 6.5 - 7.5 | Aromatic protons (styrene) | 6.5 - 7.5 |

| Poly(2-Ethylstyrene-co-methyl methacrylate) | Aromatic protons | 6.5 - 7.5 | Methoxy protons (-OCH₃) | 3.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a wider chemical shift range compared to ¹H NMR, providing better resolution for analyzing the polymer backbone and side-chain structures. ismar.org This technique is particularly sensitive to the local environment of each carbon atom, making it invaluable for determining tacticity (the stereochemical arrangement of monomer units) and identifying branching in the polymer chain. kinampark.comacs.org

In the analysis of 2-Ethylstyrene polymers, ¹³C NMR can distinguish between the different carbon environments in the main chain and the ethyl side group. The chemical shifts of the backbone carbons can reveal information about the sequence distribution of monomer units in copolymers. acs.org Furthermore, specialized ¹³C NMR experiments can quantify the degree of branching, which significantly influences the physical properties of the polymer. kinampark.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Poly(2-Ethylstyrene)

| Carbon Type | Chemical Shift Range (ppm) |

| Aromatic Carbons | 125 - 145 |

| Aliphatic Backbone Carbons | 40 - 46 |

| Ethyl Side-Chain (-CH₂-) | ~29 |

| Ethyl Side-Chain (-CH₃) | ~16 |

1H NMR for Copolymer Composition and Structural Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and versatile technique used to identify the functional groups present in a polymer. specificpolymers.cominstras.com When a polymer sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum that acts as a molecular fingerprint. pressbooks.pubintertek.com

For polymers of 2-Ethylstyrene, the FT-IR spectrum will prominently feature absorption bands corresponding to the aromatic ring and the aliphatic C-H bonds of the ethyl group and the polymer backbone. In copolymers, the presence of functional groups from the comonomer, such as carbonyl groups in acrylates or nitriles in acrylonitrile, can be readily identified. acs.org FT-IR is also a valuable tool for monitoring the course of polymerization reactions and detecting the presence of impurities or degradation products. specificpolymers.com

Table 3: Key FT-IR Absorption Bands for Poly(2-Ethylstyrene)

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1600, 1495, 1450 | Ring Stretching |

| C-H Bending (out-of-plane) | 700 - 850 | Aromatic Substitution Pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving chromophores. researchgate.netsci-hub.se In 2-Ethylstyrene polymers, the aromatic phenyl group acts as a chromophore, absorbing UV light in a characteristic wavelength range. rsc.orgresearchgate.net

The position and intensity of the absorption maxima can provide information about the concentration of the aromatic units in the polymer and can be influenced by the polymer's conformation and the surrounding environment. In copolymers, the presence of other chromophoric groups can lead to shifts in the absorption spectrum. UV-Vis spectroscopy is a useful quantitative tool, often used in conjunction with other techniques for a more complete characterization. researchgate.net

Chromatographic Techniques for Polymer Characterization

Chromatographic techniques are essential for separating polymer molecules based on their size, chemical composition, or other physical properties. researchgate.netuni-halle.de

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight and molecular weight distribution of polymers. shimadzu.czwikipedia.orgyoutube.com The technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.cz

By calibrating the GPC system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a 2-Ethylstyrene polymer sample can be determined. mdpi.comgoogle.com The PDI provides a measure of the breadth of the molecular weight distribution, which is a critical parameter influencing the mechanical and rheological properties of the polymer. wikipedia.orgmdpi.com

Table 4: Typical GPC Data for a Poly(2-Ethylstyrene) Sample

| Parameter | Description | Typical Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 50,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 75,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 |

Thermal Analysis Techniques for Polymerization Kinetics and Stability

Thermal analysis techniques are crucial for understanding the behavior of polymers under the influence of temperature. These methods provide valuable insights into polymerization kinetics, thermal stability, and phase transitions. For polymers of 2-ethylstyrene, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most significant techniques employed to characterize their thermal properties.

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and degradation kinetics of polymeric materials. mdpi.comresearchgate.net The analysis involves monitoring the mass of a polymer sample as a function of temperature or time in a controlled atmosphere. frontiersin.orgnih.gov The resulting data, typically presented as a TGA curve (mass versus temperature) and its derivative (DTG curve), reveal the temperatures at which the polymer begins to decompose, the rate of degradation, and the amount of residual mass. scirp.org

The thermal degradation of polymers is a complex process that can be influenced by factors such as heating rate, the chemical structure of the polymer, and the surrounding atmosphere. nih.govscirp.org For polystyrene and its derivatives, degradation typically involves the breaking of chemical bonds within the polymer chain, leading to the formation of volatile products and a corresponding loss of mass. scirp.org Studies on poly(para-substituted styrene)s have shown that the degradation profile and activation energies can be significantly affected by the nature of the substituent on the styrene (B11656) ring. scirp.org

In a typical TGA experiment, a small sample of the polymer is heated at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative degradation. frontiersin.orgacs.org The onset temperature of degradation (Tonset) and the temperature of maximum degradation rate (Tmax), determined from the peak of the DTG curve, are key parameters used to assess thermal stability. frontiersin.org For instance, in copolymers, an increase in the content of a more thermally stable monomer can lead to a higher Tonset. frontiersin.org

Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, are often applied to TGA data obtained at multiple heating rates to calculate the activation energy (Ea) of the degradation process as a function of the degree of conversion (α). mdpi.comresearchgate.net This approach provides a more detailed understanding of the degradation mechanism, as variations in Ea with conversion can indicate a multi-step degradation process. mdpi.comresearchgate.net

Below is a table summarizing typical data obtained from TGA for polystyrene and related polymers, illustrating how structural differences can influence thermal stability.

| Polymer | Onset Degradation Temperature (°C) | Temperature of Maximum Degradation (°C) |

| Polystyrene (PS) | ~350-400 | ~420 |

| Poly(p-methylstyrene) (PMS) | ~360-410 | ~430 |

| Poly(p-chlorostyrene) (PClS) | ~340-390 | ~410 |

| Poly(p-bromostyrene) (PBrS) | ~330-380 | ~400 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and molecular weight of the polymer. scirp.org

The kinetic analysis derived from TGA is essential for predicting the long-term thermal stability of 2-ethylstyrene polymers and for designing materials with enhanced performance at elevated temperatures.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. frontiersin.orgmdpi.com This technique is particularly valuable for studying the thermal transitions of polymers, most notably the glass transition temperature (Tg). researchgate.netchemrxiv.org The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. wiley-vch.de

For polymers of 2-ethylstyrene, DSC is instrumental in determining their Tg, which is a critical parameter defining their upper service temperature and mechanical properties. The Tg appears as a step-like change in the heat flow curve during a DSC scan. nii.ac.jp The value of Tg is influenced by several factors, including the molecular weight of the polymer, the flexibility of the polymer chains, and intermolecular interactions. mdpi.comnii.ac.jp For example, the Tg of poly(4-n-alkylstyrene)s has been shown to decrease as the length of the n-alkyl side chain increases, due to an increase in chain flexibility. nii.ac.jp

In addition to determining the Tg of homopolymers, DSC is extensively used to investigate the phase behavior of polymer blends and copolymers. researchgate.netkpi.uaresearchgate.net For a miscible polymer blend, a single, composition-dependent Tg is typically observed, which lies between the Tgs of the individual components. kpi.ua In contrast, immiscible blends will exhibit two distinct Tgs, corresponding to each phase. mdpi.com This makes DSC a crucial tool for constructing phase diagrams of polymer blends containing 2-ethylstyrene polymers. researchgate.net

The heating and cooling rates used in DSC measurements can affect the measured Tg value, as the glass transition is a kinetic phenomenon. nii.ac.jp Therefore, it is standard practice to report the heating rate at which the measurement was performed. frontiersin.orgmdpi.com Typically, a second heating scan is used to determine the Tg to erase any previous thermal history of the sample. frontiersin.orgnii.ac.jp

The following table provides representative glass transition temperatures for polystyrene and its derivatives, highlighting the effect of substitution on the Tg.

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Polystyrene (PS) | ~100 |

| Poly(2-ethylstyrene) | ~85-95 |

| Poly(4-ethylstyrene) | ~105 |

| Poly(α-methylstyrene) (PAMS) | ~170 |

Note: These are typical values and can be influenced by molecular weight and measurement conditions. frontiersin.orgmdpi.comnii.ac.jp

Theoretical and Computational Investigations of 2 Ethylstyrene Chemistry

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of 2-ethylstyrene at the atomic level. These computational techniques allow for the detailed examination of the molecule's geometry, electronic structure, and the energetic landscapes of its chemical transformations.

Ab initio quantum chemical calculations, which are derived directly from theoretical principles without the inclusion of experimental data, provide high-level insights into the molecular structure and electronic states of styrenic systems. While direct studies on 2-ethylstyrene are not extensively documented, a wealth of information from studies on styrene (B11656) and its substituted analogues allows for a robust extrapolation of its properties. aip.orghuji.ac.il

The ground state (S₀) conformation of styrene is known to have a very shallow potential energy surface with respect to the torsion of the vinyl group, indicating that the molecule is essentially planar but can be slightly bent. aip.orghuji.ac.il For substituted styrenes, such as 4-ethylstyrene, spectroscopic studies combined with theoretical analysis have also concluded that the vinyl group is planar relative to the aromatic ring in both the ground (S₀) and first excited singlet (S₁) states. colostate.edu The ortho-ethyl group in 2-ethylstyrene introduces steric hindrance, which could potentially lead to a non-planar ground state geometry to minimize repulsion between the ethyl and vinyl substituents. However, the energetic cost of disrupting the π-conjugation between the ring and the double bond means the molecule likely adopts a quasi-planar conformation. researchgate.net

Upon electronic excitation to the S₁ and S₂ states, significant changes in geometry and electronic distribution occur. For styrene, calculations show that the S₁ state involves an expansion of the aromatic ring, while the molecule remains planar. aip.orghuji.ac.il In the S₂ state, the C=C vinyl double bond lengthens considerably as the C₁–Cα single bond shortens, indicating a significant redistribution of π-electron density. aip.orghuji.ac.il Similar behavior is expected for 2-ethylstyrene.

| Property | Electronic State | Predicted Characteristic | Basis of Prediction |

|---|---|---|---|

| Planarity | S₀ (Ground State) | Quasi-planar, with potential for slight out-of-plane torsion of the vinyl group due to steric hindrance from the ortho-ethyl group. | Ab initio calculations on styrene show a shallow torsional potential; steric effects of the ethyl group are considered. aip.orgresearchgate.net |

| Planarity | S₁ (First Excited State) | Likely planar, with a deeper potential well for the torsional angle compared to the ground state. | Calculations on styrene and derivatives show a planar excited state to maximize conjugation. aip.orgcolostate.edu |

| Bond Lengths | S₁ (First Excited State) | Expansion of the aromatic ring; minor changes in vinyl group bond lengths. | Ab initio CIS calculations on styrene indicate ring expansion is the primary structural change. huji.ac.il |

| S₂ (Second Excited State) | Elongation of the Cα=Cβ double bond and shortening of the C₁–Cα single bond. | Calculations show significant charge transfer from the ring to the vinyl group, altering bond orders. huji.ac.il |

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT is widely used to map potential energy surfaces, locate transition states, and calculate activation energies for reactions involving styrenic monomers.

For instance, DFT calculations have been employed to study the reactivity of nitrenes with styrene derivatives. nih.gov These studies can elucidate whether a reaction proceeds through a concerted or stepwise mechanism by comparing the activation free energies of different pathways. nih.gov In a study on the reaction with α-ethyl styrene, DFT calculations showed that the addition of a triplet nitrene to the double bond had a significantly lower activation energy (6.1 kcal mol⁻¹) compared to a hydrogen atom transfer pathway (14.7 kcal mol⁻¹), indicating the former is the much more feasible route. nih.gov

DFT has also been instrumental in understanding catalytic processes. Studies on the acid-catalyzed degradation of polystyrene, the polymer of the parent compound styrene, used DFT to model the reaction pathways, showing that the formation of a styrene monomer product is a major degradation route. aip.org Similarly, DFT has been applied to olefin metathesis reactions catalyzed by Grubbs-type catalysts, confirming that the reaction with styrenic olefins proceeds via a "bottom-bound" pathway where the catalyst's chloride ligands remain in a trans configuration. scispace.com These examples highlight how DFT can be applied to predict the reactivity and mechanistic details of 2-ethylstyrene in various chemical transformations, such as polymerization, oxidation, and catalysis.

Ab Initio Studies of Electronic States and Conformational Analysis

Kinetic Modeling and Simulation of Polymerization Processes

The polymerization of 2-ethylstyrene, like that of styrene, is a complex process involving multiple elementary reaction steps. Kinetic modeling and simulation are crucial for understanding how reaction conditions influence the rate of polymerization, the molecular weight distribution, and the final properties of the resulting polymer, poly(2-ethylstyrene).

The free-radical polymerization of styrenic monomers is the most common method, and its kinetics can be described by a well-established mechanism. acs.org A kinetic model is built upon a set of differential equations that describe the rate of change of the concentrations of monomer, initiator, radicals of different chain lengths, and dead polymer chains.

| Reaction Step | Description | General Equation | Rate Law |

|---|---|---|---|

| Initiator Decomposition | An initiator (I) thermally decomposes to form two primary radicals (R•). | I → 2R• | Rd = 2 * f * kd * [I] |

| Initiation | A primary radical adds to a monomer (M) to start a polymer chain (P₁•). | R• + M → P₁• | Ri = ki * [R•] * [M] |

| Propagation | A growing polymer radical (Pₙ•) adds to another monomer. | Pₙ• + M → Pₙ₊₁• | Rp = kp * [P•] * [M] |

| Chain Transfer | A radical's activity is transferred to a monomer, solvent, or polymer, terminating one chain and starting another. | Pₙ• + T → Pₙ + T• | Rtr = ktr * [P•] * [T] |

| Termination (Combination) | Two growing chains combine to form a single dead polymer chain. | Pₙ• + Pₘ• → Pₙ₊ₘ | Rt = kt * [P•]² |

| Termination (Disproportionation) | One radical abstracts a hydrogen from another, forming two dead chains (one saturated, one unsaturated). | Pₙ• + Pₘ• → Pₙ + Pₘ |

Simulations based on these kinetic models can predict the conversion of the monomer over time and the evolution of the molecular weight distribution. researchgate.net For styrenic polymerizations, these models often need to account for diffusion-controlled (gel) effects at high conversions, where increased viscosity slows the termination rate, leading to autoacceleration. researchgate.netresearchgate.net Furthermore, advanced models can incorporate chain-length-dependent termination, where the rate constant for termination (kₜ) depends on the lengths of the two reacting macroradicals. rsc.org While the fundamental kinetic scheme for 2-ethylstyrene is identical to that of styrene, the specific values of the rate coefficients, particularly for propagation (kₚ) and termination (kₜ), would differ due to the steric bulk of the ortho-ethyl group, which can hinder the approach of the monomer to the radical chain end.

Studies on Intermolecular Interactions and Polymer Dynamics

The bulk properties and solution behavior of poly(2-ethylstyrene) are governed by intermolecular forces and the dynamics of the polymer chains. Computational studies can probe the nature of these interactions, while experimental data on physical properties provide macroscopic evidence of these molecular-level phenomena.

The primary intermolecular forces in non-polar polymers like poly(2-ethylstyrene) are van der Waals interactions. For aromatic polymers, π-π stacking between the phenyl rings of adjacent monomer units, either on the same chain or different chains, can also contribute significantly to cohesion. Computational modeling of styrene derivative dimers has shown that interactions involving the benzene (B151609) rings are a major stabilizing factor, second only to stronger interactions like hydrogen bonds when present in functionalized derivatives. iastate.edu In poly(2-ethylstyrene), these non-specific interactions between polymer chains dictate how they pack in the solid state and interact in solution. kpi.ua

Polymer dynamics refers to the motions of the polymer chains, which range from local bond vibrations to the large-scale movement of the entire chain. A key parameter characterizing these dynamics is the glass transition temperature (T₉), which marks the transition from a rigid, glassy state to a more rubbery, flexible state. The T₉ is influenced by chain stiffness, intermolecular forces, and free volume. For poly(2-ethylstyrene), the T₉ has been reported to be around 376 K (103 °C). redalyc.org The presence of the ethyl group on the ring increases the steric hindrance to rotation along the polymer backbone compared to polystyrene, which can lead to a different T₉ and distinct mechanical properties. The dynamics of polymers like poly(4-ethylstyrene) in blends are known to be slow, making them useful as components in rheological studies. evitachem.com The assembly of polymer chains, whether through intramolecular collapse or intermolecular aggregation, is dictated by a balance of polymer-polymer and polymer-solvent interactions, which can be manipulated to create structured nanomaterials. nih.gov

Advanced Materials Science and Engineering Applications of 2 Ethylstyrene Polymers

Development of High-Performance Polymeric Materials

The primary application of 2-ethylstyrene lies in the production of its homopolymers and copolymers, which are noted for their excellent thermal stability and mechanical properties. ontosight.ai High-performance polymers are materials that can maintain their structural and mechanical integrity under demanding conditions, such as high temperatures, corrosive environments, and mechanical stress. osti.gov Poly(2-ethylstyrene) and its copolymers fit within this category, offering a robust alternative to more conventional polymers.

The structure of the polymer backbone, which can be precisely controlled through advanced synthesis techniques like controlled radical polymerization, allows for the creation of materials with specific functionalities. numberanalytics.com For instance, the glass transition temperature (Tg), a critical parameter for high-performance polymers, is influenced by the polymer's chain segment structure. Research on various substituted polystyrenes has shown a quantitative relationship between the pendant group structure and the resulting Tg. redalyc.org For poly(2-ethylstyrene), the experimental Tg has been reported to be around 376 K (103 °C). redalyc.org

Copolymers incorporating 2-ethylstyrene are also developed to achieve a balance of properties. For example, copolymers with monomers like divinylbenzene (B73037) (DVB) are common, where ethylstyrene is often present as a component in commercial DVB grades. soton.ac.uk This copolymerization leads to cross-linked networks with enhanced robustness. soton.ac.uk The development of these materials often involves blending polymers with other components to create materials with superior performance, such as improved processability and mechanical strength. researchgate.net

Table 1: Properties of Poly(2-ethylstyrene)

| Property | Value | Source |

|---|---|---|

| Glass Transition Temperature (Tg) | 376 K (103 °C) | redalyc.org |

| Molecular Weight (Mw) | Varies with synthesis | numberanalytics.com |

| Thermal Stability | Good | ontosight.ai |

Fabrication of Functional Polymeric Systems

The versatility of 2-ethylstyrene allows for its use in a variety of functional polymeric systems, where it imparts specific desirable characteristics.

In the field of adhesives and sealants, 2-ethylstyrene is utilized as a comonomer in the synthesis of pressure-sensitive adhesives (PSAs) and structural adhesives. ontosight.aigoogle.com It can be included as one of several vinyl-aromatic monomers in emulsion polymerization to produce adhesive compositions. google.com The inclusion of vinyl-aromatic monomers like 2-ethylstyrene in the monomer mixture for PSA formulations can influence the final properties of the adhesive, such as its tack, peel strength, and shear resistance. google.comkraton.com

Patent literature describes pressure-sensitive adhesive compositions comprising the emulsion polymerization product of a monomer mixture that can include 2-ethylstyrene, alongside alkyl esters of (meth)acrylic acid, hydroxyl functional (meth)acrylate monomers, and other components. google.com Styrenic block copolymers (SBCs), which can incorporate monomers like 2-ethylstyrene, are widely used in adhesive and sealant applications due to their strength and elasticity. kraton.comepo.org These polymers are often formulated with tackifying resins and oils to achieve the desired adhesive performance. kraton.com

Polymers and copolymers of 2-ethylstyrene are used in the formulation of coatings and paints to enhance their properties. ontosight.aiontosight.ai The incorporation of styrenic monomers can improve the mechanical strength, chemical resistance, and thermal stability of the coating. ontosight.aiontosight.ai For instance, vinyl toluene, a mixture of methylstyrene isomers that is chemically similar to ethylstyrene, is used as a raw material for producing lacquers, paints, and synthetic resins. penpet.com

Research into stain-resistant latex paints has explored the use of various styrene-based copolymers. epo.orggoogleapis.com While specific examples often cite styrene (B11656), α-methylstyrene, or 2-ethylhexyl acrylate (B77674), the principle of using a hard styrenic monomer to improve film properties is well-established. epo.orggoogleapis.comgoogle.com Copolymers of styrene and its derivatives with acrylates are common binders in latex paints, providing adhesion, durability, and toughness. google.com The use of 2-ethylstyrene in these formulations can contribute to achieving a desired glass transition temperature (Tg) in the polymer binder, which is crucial for film formation and final coating properties like stain resistance. epo.org

Table 2: Example Monomer Composition for Stain-Resistant Paint Polymer

| Monomer | Mole % | Function | Source |

|---|---|---|---|

| Styrene | ~51-54% | Hardness, Stain Resistance | epo.org |

| α-Methylstyrene | ~12% | Increase Tg, Hardness | epo.org |

| 2-Ethylhexyl Acrylate | ~17-23% | Flexibility, Low-temperature performance | epo.org |

| Methyl Methacrylate | ~19% | Hardness, Durability | epo.org |

| Acrylonitrile | ~23% | Chemical Resistance | epo.org |

Note: This table shows examples of monomers used in similar applications. 2-Ethylstyrene can be used as a vinyl-aromatic monomer in such systems. google.com

2-Ethylstyrene is listed as a potential aromatic vinyl monomer for the synthesis of modified rubber compositions. google.com In the rubber industry, styrenic monomers are copolymerized with dienes like butadiene or isoprene (B109036) to produce synthetic rubbers with a wide range of properties. The resulting elastomers, such as styrene-butadiene rubber (SBR), exhibit good abrasion resistance and are widely used in tire manufacturing and other applications. mdpi.com

The incorporation of 2-ethylstyrene into the polymer chain can modify the properties of the resulting elastomer. ontosight.ai For example, it can influence the glass transition temperature, hardness, and compatibility of the rubber with other components in a compound. google.com Peroxide curing is a common method for cross-linking both saturated and unsaturated elastomers, creating a three-dimensional network that imparts elasticity and durability to the material. researchgate.net Polymers containing 2-ethylstyrene can be cross-linked using such methods to enhance their performance for demanding applications. ontosight.aigoogle.com

2-Ethylstyrene plays a role in the synthesis of ion-exchange resins, which are widely used in water purification, chemical separation, and catalysis. scielo.br These resins are typically based on a cross-linked polymer matrix, most commonly polystyrene cross-linked with divinylbenzene (DVB). soton.ac.ukresearchgate.net Commercial grades of DVB often contain a significant amount of ethylstyrene as a byproduct of its synthesis. soton.ac.ukrjpbcs.com

Therefore, the resulting polymer matrix is technically a terpolymer of styrene, divinylbenzene, and ethylstyrene. mdpi.com The presence of ethylstyrene in the polymer network can affect the resin's physical characteristics, such as its porosity, surface area, and swelling behavior. soton.ac.ukresearchgate.net These morphological properties, in turn, influence the ion-exchange capacity and the kinetics of the ion-exchange process. soton.ac.ukresearchgate.net For example, macroporous strong basic anion exchangers have been synthesized from styrene-divinylbenzene copolymers where the DVB used contained ethylstyrene, and these resins showed promising sorption capacity for certain metal complexes. researchgate.net

Table 3: Components of a Typical Ion-Exchange Resin Synthesis

| Component | Function | Source |

|---|---|---|

| Styrene | Main Monomer | researchgate.net |

| Divinylbenzene (DVB) | Cross-linking Agent | soton.ac.ukresearchgate.net |

| Ethylstyrene | Co-monomer (often present in DVB) | soton.ac.ukrjpbcs.com |

| Porogen (e.g., 2-ethyl-1-hexanol) | Pore-forming Agent | researchgate.net |

Elastomers and Rubber Compounds

Integration of 2-Ethylstyrene Polymers in Composite Materials

Polymers of 2-ethylstyrene are also used as components in composite materials. ontosight.aiontosight.ai A composite material is formed by combining two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure.

2-Ethylstyrene-based polymers can serve as the matrix material in which a reinforcing phase, such as fibers or particles, is embedded. The properties of the resulting composite, such as stiffness, strength, and toughness, are determined by the properties of both the matrix and the reinforcement, as well as the interface between them. The good thermal and mechanical properties of poly(2-ethylstyrene) make it a suitable candidate for a polymer matrix in composites designed for high-performance applications. ontosight.ai For example, it can be used in resin compositions for creating dielectric substrates for electronic applications, where it can be combined with other resins and reinforcing webs. google.co.ls Copolymerization and blending are also key strategies to create composite materials with tailored properties for specific end-uses. ontosight.airesearchgate.net

Design of Molecularly Imprinted Polymers (MIPs) with Styrenic Monomers

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with tailor-made recognition sites that are complementary in shape, size, and chemical functionality to a specific target molecule, known as the template. mdpi.commdpi.com The design of these "plastic antibodies" is a multi-faceted process involving the careful selection of several key components that self-assemble around the template before being locked into a rigid, porous polymer matrix through polymerization. mdpi.comdokumen.pub After polymerization, the template is removed, leaving behind specific binding cavities. The fundamental components in MIP design include the template, a functional monomer, a cross-linking agent, an initiator, and a porogenic solvent. mdpi.commdpi.com

The functional monomer is arguably the most critical component, as it directly interacts with the template molecule through covalent or non-covalent bonds, forming a pre-polymerization complex. mdpi.comjst.go.jp The nature and strength of these interactions dictate the affinity and selectivity of the resulting MIP. mdpi.com The non-covalent approach is the most widely used due to its simplicity and the broad range of available functional monomers. nih.gov The selection of a suitable functional monomer is guided by the chemical properties of the template molecule; for instance, acidic monomers are chosen for basic templates, and vice versa, to facilitate strong interactions like hydrogen bonding or ionic bonds. nih.govnih.gov

Styrenic monomers, including styrene and its derivatives like 2-ethylstyrene, represent a class of monomers frequently employed in MIP synthesis. dokumen.pubresearchgate.net These monomers are typically classified as neutral and hydrophobic. dokumen.pub In the design of a MIP, styrenic monomers can serve multiple purposes. They can act as the primary monomer when targeting non-polar analytes through hydrophobic interactions, or they can be used as a co-monomer in combination with other functional monomers. In the latter case, the styrenic monomer often forms the structural backbone of the polymer, while other acidic, basic, or neutral monomers capable of hydrogen bonding provide the specific recognition functionalities. mdpi.com

The strategic use of styrenic monomers allows for fine-tuning the properties of the binding cavity. For example, 2-ethylstyrene can be incorporated to create a non-polar microenvironment within the polymer matrix, which is advantageous for recognizing hydrophobic template molecules in aqueous or polar media. dokumen.pubnih.govgoogle.com The selection of monomers is a crucial step that can be optimized to achieve the desired performance characteristics of the final polymer. researchgate.net

The table below categorizes various styrenic and other common monomers based on their functional classification, which is a key consideration in the rational design of MIPs.

| Monomer Classification | Examples | Primary Interaction Type |

|---|---|---|

| Neutral/Non-polar | Styrene, 2-Ethylstyrene, 4-Ethylstyrene, Methyl Methacrylate | Hydrophobic, van der Waals |

| Acidic | Methacrylic Acid (MAA), Acrylic Acid (AA), p-Vinylbenzoic Acid, 2-(Trifluoromethyl)acrylic acid | Hydrogen Bonding (donor), Ionic |

| Basic | 4-Vinylpyridine (4-VP), 2-Vinylpyridine (2-VP), 1-Vinylimidazole | Hydrogen Bonding (acceptor), Ionic |

| Neutral/Polar | Acrylamide, 2-Hydroxyethyl Methacrylate (HEMA) | Hydrogen Bonding |

The precise ratio of the components is a critical design parameter that influences the polymer's morphology and binding performance. jst.go.jp The template-to-functional monomer ratio, in particular, affects the number and quality of the binding sites. For non-covalent imprinting, a molar excess of the functional monomer relative to the template is typically used, with ratios commonly ranging from 1:4 to 1:8 (template:monomer). mdpi.com This ensures that enough monomer molecules are available to effectively surround the template and form stable complexes. The cross-linker, which provides mechanical stability to the polymer matrix, is also used in significant excess relative to the monomer. mdpi.comgoogle.com

The following table presents a generalized formulation for a molecularly imprinted polymer, illustrating the typical molar ratios of the components involved in the design process.

| Component | Role | Typical Molar Ratio (Example) |

|---|---|---|

| Template Molecule | Target for imprinting | 1 |

| Functional Monomer(s) (e.g., Methacrylic Acid + 2-Ethylstyrene) | Forms complex with template | 4 - 8 |

| Cross-linker (e.g., Ethylene (B1197577) Glycol Dimethacrylate) | Provides mechanical stability to the polymer | 20 - 50 |

| Initiator (e.g., AIBN) | Starts the polymerization reaction | ~1-2% of total monomer/cross-linker weight |

| Porogen (Solvent) | Solubilizes components and creates porous structure | Sufficient quantity to dissolve components |

Environmental and Degradation Science of 2 Ethylstyrene Based Materials

Thermal Degradation Mechanisms of 2-Ethylstyrene Polymers and Copolymers

The thermal degradation of styrenic polymers, including those based on 2-ethylstyrene, is a complex process involving radical chain mechanisms. When subjected to high temperatures, the polymer chains break down, leading to the formation of monomers, dimers, and other low-molecular-weight products. For polystyrene, thermal degradation primarily yields styrene (B11656) monomer, along with dimers like diphenyl-1-butene and trimers such as 2,4,6-triphenyl-1-hexene. nih.gov This process typically begins with random chain scission, forming polymer radicals that can then undergo further reactions.

The thermal stability and degradation products can be influenced by the specific structure of the polymer. For instance, in copolymers, the nature of the co-monomer can alter the degradation pathway. The presence of different functional groups can either stabilize or destabilize the polymer backbone, affecting the temperature at which degradation begins and the composition of the resulting products.

Catalytic Strategies for Polymer Valorization and Chemical Recycling

Catalytic degradation offers a promising route for the chemical recycling of styrenic polymers, including those derived from 2-ethylstyrene, by enhancing the rate of degradation and improving the selectivity towards valuable chemical feedstocks. americanlaboratory.comkuleuven.be This approach can overcome the economic drawbacks of traditional thermal recycling methods. kuleuven.be

Catalytic strategies for polystyrene (PS) degradation can be broadly categorized into two main types:

Acid Catalysis: Solid acid catalysts, such as zeolites (e.g., HZSM-5, HNZ) and silica-alumina, are effective in breaking the C-C bonds of the polymer. americanlaboratory.comresearchgate.net This process typically involves the formation of carbocation intermediates, leading to the production of aromatic compounds like benzene (B151609), toluene, ethylbenzene (B125841), and cumene. mdpi.com The product distribution can be influenced by the catalyst's properties, such as its acidity and pore structure. kuleuven.be For example, increasing the surface acidity and contact time can enhance the production of ethylbenzene.

Base Catalysis: Solid base catalysts, such as BaO, MgO, and CaO, have been shown to be highly effective in the depolymerization of PS to its monomer, styrene. americanlaboratory.comkuleuven.be The mechanism is believed to involve the formation of carbanions through the abstraction of a proton from the polymer chain, which then facilitates β-scission. americanlaboratory.commdpi.com This method can achieve high yields of styrene monomer, with some studies reporting over 80 wt% recovery using iron-based catalysts. vot.pl

Recent advancements also include photocatalytic methods for the deconstruction of polystyrene under mild conditions, yielding valuable products like benzoic acid. acs.org Furthermore, the use of CO2 as a co-feedstock in catalytic pyrolysis can lead to the production of syngas (H2/CO), offering a sustainable platform for valorizing plastic waste. nih.gov

Table 1: Comparison of Catalytic Degradation Strategies for Polystyrene

| Catalyst Type | Primary Mechanism | Major Products | Key Findings |

|---|---|---|---|

| Solid Acids (e.g., Zeolites, Silica-Alumina) | Carbocation formation | Benzene, Toluene, Ethylbenzene, Cumene | Product distribution is dependent on catalyst acidity and textural properties. kuleuven.beresearchgate.net |

| Solid Bases (e.g., BaO, MgO, CaO) | Carbanion formation and β-scission | Styrene monomer | Can achieve high selectivity and yield of styrene. americanlaboratory.comkuleuven.be |

| Transition Metal Catalysts (e.g., Fe-based) | Varies | Styrene, Ethylbenzene, Benzene | Iron-based catalysts have shown high yields of styrene monomer. vot.pl |

| Photocatalysts (e.g., Aromatic Ketones) | C-H oxidation | Benzoic acid | Operates under mild conditions using visible light. acs.org |

Environmental Fate and Transformation Pathways of Styrene Monomers and Polymers

The environmental fate of styrenic polymers is a multifaceted issue, encompassing both the degradation of the polymer itself and the behavior of its constituent monomers. Styrene, the monomer of polystyrene and a close analog to 2-ethylstyrene, is known to be non-persistent in water, with a half-life of less than two days. dcceew.gov.au It is quickly broken down in the atmosphere, primarily through reactions with hydroxyl radicals and ozone, with a half-life of 7 to 16 hours. cdc.gov While styrene can be broken down by bacteria in soil and water, this process is slower in anaerobic environments. dcceew.gov.aucdc.gov

Polymers based on styrene, however, are significantly more persistent in the environment. mdpi.com Their degradation is a slow process that can be initiated by various environmental factors, leading to the formation of smaller fragments and chemical byproducts. mdpi.com

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves non-biological processes that break down polymers. For styrenic polymers, the primary abiotic degradation mechanisms are photo-oxidation and thermal degradation. mdpi.comencyclopedia.pub

Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can initiate photo-oxidative degradation. nih.gov This process involves the absorption of UV energy, leading to the breaking of polymer chains, the formation of free radicals, and a reduction in molecular weight. nih.gov For polystyrene, this results in yellowing and embrittlement. nih.gov The degradation proceeds in two main stages: an initial phase of photooxidation on the surface layer, followed by the formation of microcracks and particle fragmentation, which accelerates the process. nih.gov This leads to the release of small fragments with a high proportion of carboxyl, peroxide, and keto groups. nih.gov Polymers with heteroatoms in their main chain are also susceptible to degradation through photo-oxidation. rsc.org

Hydrolysis: While polymers with only carbon-carbon backbones, like polystyrene, are not readily susceptible to hydrolysis, this process is a significant degradation pathway for polymers containing hydrolyzable groups such as esters or amides. rsc.orgfrontiersin.org Hydrolysis involves the uptake of water, which leads to chain scission and a reduction in molecular weight. encyclopedia.pub For some polyesters, hydrolysis is a key step that precedes microbial attack. encyclopedia.pub Although polystyrene itself is resistant, some studies have noted that photodegradation can make polymers more susceptible to subsequent hydrolytic processes. rsc.org

The addition of pro-oxidant additives to polystyrene can create oxo-biodegradable materials, where the initial abiotic degradation by UV radiation and heat is accelerated, leading to smaller, oxidized fragments that are more amenable to subsequent biodegradation. researchgate.net

Biotic Degradation and Biodegradation Studies

Biotic degradation refers to the breakdown of materials by living organisms, primarily microorganisms like bacteria and fungi. rsc.org While synthetic polymers like polystyrene are generally resistant to microbial attack due to their high molecular weight and stable structure, evidence suggests that biodegradation can and does occur, often following initial abiotic degradation. mdpi.comfrontiersin.orgirispublishers.com

The process of biodegradation typically involves several stages:

Biofilm Formation: Microorganisms colonize the surface of the plastic. encyclopedia.pub

Depolymerization: Extracellular enzymes secreted by the microorganisms break down the large polymer chains into smaller molecules such as oligomers, dimers, and monomers. encyclopedia.pub

Bioassimilation: These smaller molecules are transported into the microbial cells and metabolized. encyclopedia.pub

Mineralization: The organic carbon is ultimately converted into carbon dioxide, water, and other inorganic compounds. encyclopedia.pub

Several microorganisms have been identified with the ability to degrade polystyrene and its monomer, styrene. For instance, the larvae of the mealworm (Tenebrio molitor) and superworm (Zophobas morio) have been shown to ingest and degrade polystyrene foam, a process dependent on their gut microbiota. frontiersin.orgnih.gov Bacteria such as Exiguobacterium sp., Pseudomonas sp., and Rhodococcus sp. are capable of degrading styrene through various metabolic pathways. nih.govsciepublish.com Fungi, including certain wood-rotting species and strains like Phanerochaete chrysosporium, have also demonstrated the ability to degrade polystyrene. mdpi.complos.org

The degradation of the styrene monomer can proceed through several pathways, including:

Side-chain oxidation: The vinyl side chain is oxidized to form intermediates like phenylacetic acid, which can then enter central metabolic cycles. sciepublish.comresearchgate.net